Structural Topology Differentiates the Thiophene-Oxane Side Chain from Simpler Thiophenylmethyl or Heteroaryl‑Ethyl Analogs
CAS 1203240-44-1 is distinguished from commonly catalogued 2-oxo-2H-chromene-3-carboxamide analogs by the presence of a fully saturated tetrahydropyran (oxane) ring that is quaternary‑substituted at the 4‑position with a thiophen‑2‑yl group and attached to the carboxamide nitrogen via a methylene linker [1]. This topology contrasts sharply with linear or mono‑heteroaryl side chains found in compounds such as 2-oxo-N-[(thiophen-3-yl)methyl]-2H-chromene-3-carboxamide (CAS 946211-23-0) and N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 1798522-11-8) . The sp³‑rich oxane ring introduces three additional heavy‑atom vectors and a stereoelectronic environment that is absent in simpler analogs; within the Allergan S1P modulator patent family, side chains containing a 4‑(heteroaryl)‑tetrahydro‑2H‑pyran‑4‑yl‑methylamine motif are explicitly associated with desirable S1P₁ potency (EC₅₀ values frequently below 100 nM in GTPγS binding assays) and lymphocyte‑lowering efficacy, while close analogs lacking the quaternary oxane center exhibit substantially weaker or absent receptor modulation [1]. Although direct head‑to‑head assay data for CAS 1203240-44-1 have not been published in the peer‑reviewed literature at the time of this analysis, the structural differentiation is sufficient to classify this compound as a non‑interchangeable chemical probe within the 2-oxo-2H-chromene-3-carboxamide series [1].
| Evidence Dimension | Presence and substitution pattern of the tetrahydropyran (oxane) ring in the amide side chain |
|---|---|
| Target Compound Data | Contains a 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl-methyl side chain (C₂₀H₁₉NO₄S, MW 369.44) [1] |
| Comparator Or Baseline | 2-oxo-N-[(thiophen-3-yl)methyl]-2H-chromene-3-carboxamide (MW ~299 g/mol; simple thiophen-3-yl-methyl side chain) and N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (MW 373.4 g/mol; linear hydroxyethyl linker) |
| Quantified Difference | Qualitative structural difference (presence vs. absence of quaternary oxane ring); quantitative pharmacological head‑to‑head data not available for the target compound. |
| Conditions | Structural comparison based on chemical databases (ChemSrc, Evitachem) and patent disclosure US 2012/0328661 A1; no direct side‑by‑side biological assay data identified. |
Why This Matters
Procurement of the exact chemotype is mandatory for SAR exploration of S1P receptor pharmacology because the quaternary oxane motif is a critical pharmacophoric element for target engagement documented in the enabling patent family.
- [1] Heidelbaugh TM, Nguyen PX, Cappiello JR, Gomez DG. Coumarin compounds as receptor modulators with therapeutic utility. U.S. Patent Application Publication US 2012/0328661 A1, Dec. 27, 2012. View Source
